2-(2-Chloroethylthio)ethylthioethene
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Overview
Description
2-(2-Chloroethylthio)ethylthioethene is a chemical compound with the molecular formula C6H11ClS2 It is known for its unique structure, which includes a chloroethylthio group attached to an ethylthioethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylthio)ethylthioethene typically involves the reaction of 2-chloroethanol with thioethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a substitution mechanism where the hydroxyl group of 2-chloroethanol is replaced by the thio group from thioethanol .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, pressure, and concentration of reactants to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethylthio)ethylthioethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium thiolate are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioethers depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloroethylthio)ethylthioethene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in developing therapeutic agents, especially in cancer research due to its structural similarity to mustard gas derivatives.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-Chloroethylthio)ethylthioethene involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. This is similar to the mechanism of action of other alkylating agents .
Comparison with Similar Compounds
Similar Compounds
O-Mustard: Another compound with similar structural features but with an oxygen atom in place of the ethene group.
Sulfur Mustard: Known for its use as a chemical warfare agent, it shares the chloroethylthio group but has a different overall structure.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in scientific research make it a compound of significant interest .
Properties
CAS No. |
114811-36-8 |
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Molecular Formula |
C6H11ClS2 |
Molecular Weight |
182.7 g/mol |
IUPAC Name |
1-(2-chloroethylsulfanyl)-2-ethenylsulfanylethane |
InChI |
InChI=1S/C6H11ClS2/c1-2-8-5-6-9-4-3-7/h2H,1,3-6H2 |
InChI Key |
CBVAXGNCAZECCK-UHFFFAOYSA-N |
Canonical SMILES |
C=CSCCSCCCl |
Origin of Product |
United States |
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